

off-target profiling of PROTACs with BRD9-binding moiety 5 using proteomics

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Compound of Interest

Compound Name: PROTAC BRD9-binding moiety 5

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A Comparative Guide to Off-Target Profiling of BRD9-Targeting PROTACs

An Objective Analysis of Proteomics Data for Researchers in Drug Development

The degradation of bromodomain-containing protein 9 (BRD9), a subunit of the BAF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly for cancers with SMARCB1 mutations like synovial sarcoma.[1][2] Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve this by inducing ubiquitination and subsequent proteasomal degradation of BRD9.[3][4] However, ensuring the selectivity of these powerful molecules is paramount to minimize potential toxicity and adverse effects. This guide provides a comparative analysis of the off-target profiles of BRD9-targeting PROTACs, focusing on data generated through unbiased, global proteomics.

Introduction to BRD9 PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting them.[3] This ternary complex formation (Target-PROTAC-E3 Ligase) leads to the ubiquitination and degradation of the target protein.[2] While highly effective, off-target degradation of other proteins remains a key concern in their development.[5][6] Mass spectrometry-based proteomics is the gold standard for assessing

PROTAC selectivity, providing a global and quantitative view of protein abundance changes upon treatment.[\[3\]](#)[\[7\]](#)[\[8\]](#)

This guide will focus on the comparative selectivity of two prominent BRD9 degraders:

- dBRD9: A CRBN-recruiting PROTAC.[\[4\]](#)
- CFT8634: An orally bioavailable, CRBN-recruiting PROTAC currently in clinical trials for synovial sarcoma and SMARCB1-null tumors.[\[9\]](#)[\[10\]](#)

Comparative Selectivity Profile

Global proteomics experiments are crucial for identifying unintended targets of PROTACs. The following table summarizes the quantitative proteomics data for dBRD9 and CFT8634, highlighting their on-target potency and off-target effects.

Compound	Cell Line	Treatment	On-Target Degradation (BRD9)	Key Off-Targets Degraded	Number of Proteins Quantified	Source
dBRD9	MOLM-13	100 nM, 2h	5.5-fold decrease	None reported as significantly degraded	>99% of proteins differed by < 0.3-fold	[2] [4]
CFT8634	HSSYII (Synovial Sarcoma)	100 nM, 4h	Significantly degraded	None; BRD9 was the only significantly degraded protein	9,013	[11]

Analysis:

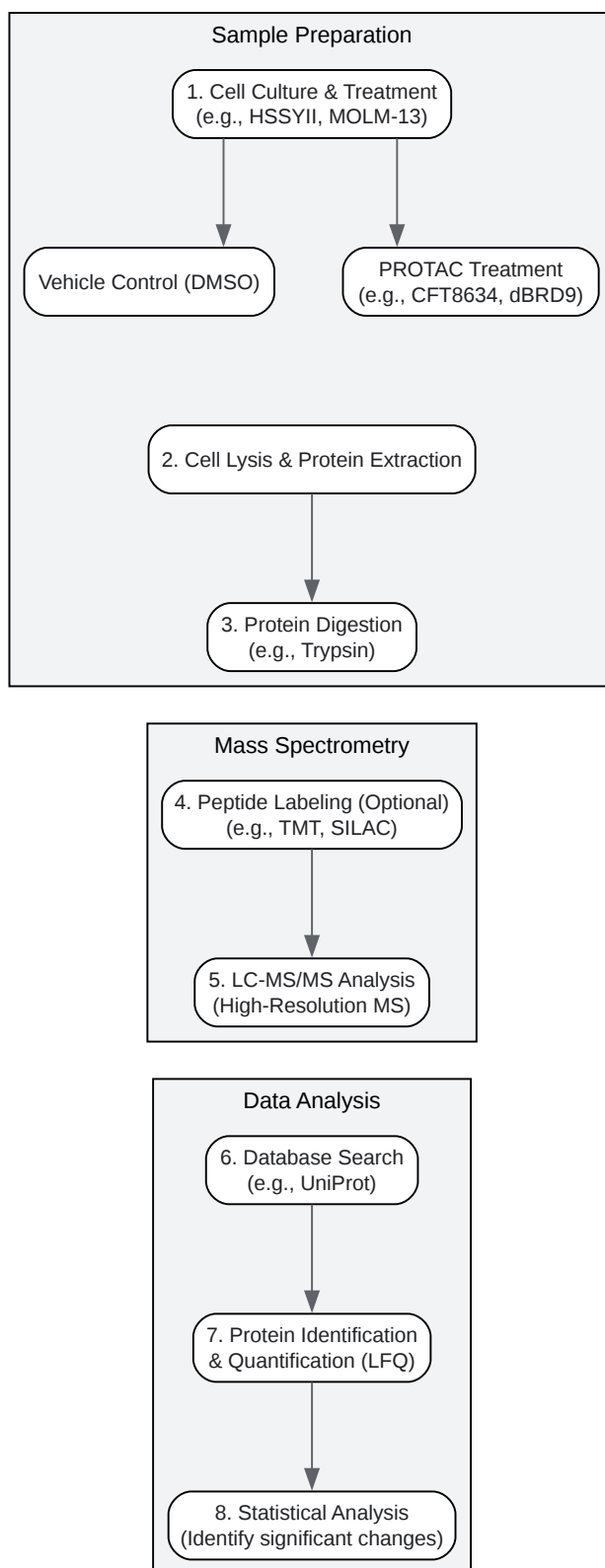
Based on the available proteomics data, both dBRD9 and CFT8634 demonstrate remarkable selectivity for BRD9.

- dBRD9 treatment in MOLM-13 cells resulted in a significant 5.5-fold reduction in BRD9 levels, with the vast majority of other quantified proteins remaining unaffected.[\[2\]](#)[\[4\]](#)
- CFT8634 showed exceptional selectivity in a synovial sarcoma cell line, where BRD9 was the sole protein identified as significantly degraded out of over 9,000 proteins quantified.[\[11\]](#) This high degree of selectivity is a critical feature for a compound advancing into clinical trials.[\[10\]](#)

It is important to note that direct comparison is challenging due to differences in cell lines and experimental duration. However, the data for both compounds strongly suggest that their respective BRD9-binding moieties and overall structures are well-optimized for selective degradation of BRD9 with minimal off-target effects.

Experimental Workflow & Protocols

Understanding the methodology behind these findings is critical for their interpretation. A typical quantitative proteomics workflow for assessing PROTAC selectivity is outlined below.



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Workflow for proteomics-based off-target profiling of PROTACs.

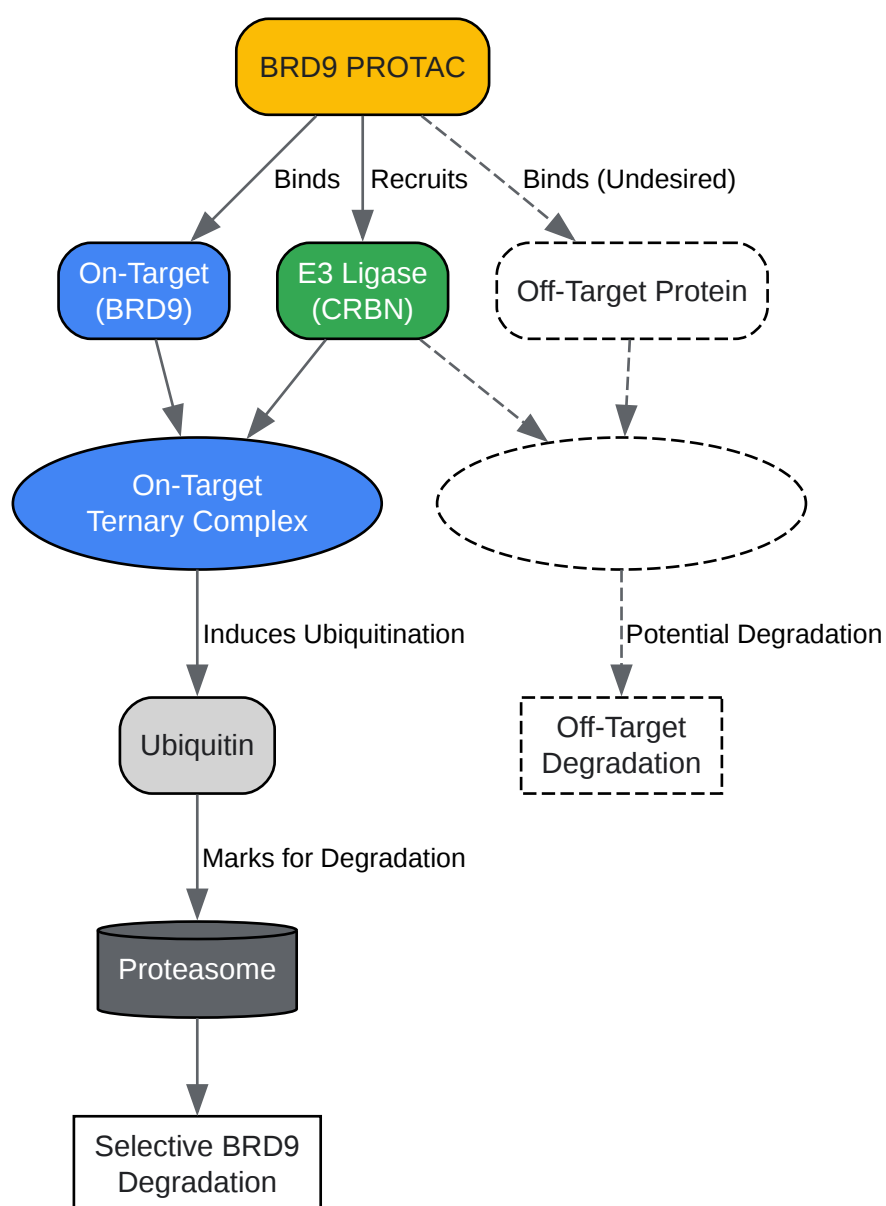
Detailed Experimental Protocol (Generalized):

- Cell Culture and Treatment:
 - Human cell lines (e.g., MOLM-13 leukemia, HSSYII synovial sarcoma) are cultured under standard conditions.
 - Cells are treated in biological replicate with either the PROTAC molecule at a specified concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 2-6 hours).[\[4\]](#)[\[11\]](#)
- Protein Extraction and Digestion:
 - Following treatment, cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.
 - Protein concentration is determined (e.g., BCA assay).
 - Proteins are reduced, alkylated, and digested into peptides, typically using the enzyme trypsin.
- LC-MS/MS Analysis:
 - Peptides are separated using liquid chromatography (LC) and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).[\[7\]](#)
 - The mass spectrometer acquires spectra of the intact peptides (MS1) and then fragments them to obtain sequence information (MS2).
- Data Analysis:
 - The raw spectral data is processed using a search algorithm (e.g., MaxQuant, Spectronaut).
 - Peptide sequences are identified by matching the experimental MS2 spectra against a protein database (e.g., UniProt).[\[7\]](#)

- Protein abundance is quantified across samples. For label-free quantification (LFQ), the intensity of the MS1 peptide signals is used.[7]
- Statistical analysis is performed to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.

PROTAC Mechanism of Action

The desired outcome of PROTAC action is the formation of a ternary complex, leading to target degradation. Undesired off-target degradation can occur if the PROTAC induces the degradation of proteins other than the intended target.



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On-target vs. potential off-target PROTAC mechanism.

Conclusion

The off-target assessment of PROTACs is a critical step in their preclinical development. Mass spectrometry-based proteomics provides an unbiased and comprehensive method for evaluating degrader selectivity.[3][12][13] The publicly available data for the BRD9-targeting PROTACs dBRD9 and CFT8634 indicate a high degree of selectivity.[4][11] In particular, the clinical candidate CFT8634 was shown to exclusively degrade BRD9 in a relevant cancer cell line, supporting its continued development as a targeted therapy for synovial sarcoma and other SMARCB1-null tumors.[10][11] These findings underscore the feasibility of designing highly selective PROTACs, a key attribute for successful therapeutic translation.

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